

Detecting Apoptosis in Cells Treated with K145 Hydrochloride: Application Notes and Protocols

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Compound of Interest

Compound Name: K145 hydrochloride

Cat. No.: B560151

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Introduction

K145 hydrochloride is a potent and selective, substrate-competitive inhibitor of Sphingosine Kinase-2 (SphK2) with an IC₅₀ of 4.3 μ M.^{[1][2][3][4][5][6]} It is inactive against Sphingosine Kinase-1 (SphK1) and other protein kinases.^{[1][3][4][6]} **K145 hydrochloride** has been demonstrated to induce apoptosis and exhibits significant antitumor activity, making it a compound of interest in cancer research and drug development.^{[1][2][3][4][6]} These application notes provide detailed protocols for detecting apoptosis in cells treated with **K145 hydrochloride**, enabling researchers to effectively evaluate its mechanism of action and therapeutic potential.

Data Presentation

The following tables summarize the quantitative data regarding the effects of **K145 hydrochloride** on cell viability, apoptosis, and related signaling pathways based on studies using U937 cells.

Table 1: Effect of **K145 Hydrochloride** on U937 Cell Viability

Concentration (μM)	Incubation Time (hours)	Effect
0-10	24, 48, 72	Significant, concentration-dependent inhibition of cell growth. [1] [6]

Table 2: Induction of Apoptosis by **K145 Hydrochloride** in U937 Cells

Concentration (μM)	Incubation Time (hours)	Result
10	24	Significant induction of apoptosis. [1] [6]

Table 3: Effect of **K145 Hydrochloride** on Apoptosis-Related Signaling Molecules in U937 Cells

Concentration (μM)	Incubation Time (hours)	Target Molecule	Effect
4, 8	3	Phosphorylated ERK	Decreased phosphorylation. [1] [6] [7]
4, 8	3	Phosphorylated Akt	Decreased phosphorylation. [1] [6] [7]

Experimental Protocols

Herein are detailed methodologies for key experiments to detect and quantify apoptosis induced by **K145 hydrochloride**.

Annexin V-FITC/Propidium Iodide (PI) Staining for Apoptosis Detection by Flow Cytometry

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[\[8\]](#)[\[9\]](#)
[\[10\]](#)

Materials:

- **K145 hydrochloride**
- Cell culture medium and supplements
- Phosphate-Buffered Saline (PBS)
- Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
- Flow cytometer

Protocol:

- **Cell Treatment:** Seed cells at an appropriate density and treat with various concentrations of **K145 hydrochloride** for the desired time period. Include an untreated control.
- **Cell Harvesting:**
 - For suspension cells, gently collect the cells by centrifugation.
 - For adherent cells, collect the supernatant containing floating cells and then detach the adherent cells using a gentle cell scraper or trypsin. Combine with the supernatant.
- **Washing:** Wash the cells twice with ice-cold PBS by centrifugation.
- **Resuspension:** Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1×10^6 cells/mL.
- **Staining:**
 - Transfer 100 μ L of the cell suspension to a new tube.
 - Add 5 μ L of Annexin V-FITC and 5 μ L of Propidium Iodide.
 - Gently vortex and incubate for 15 minutes at room temperature in the dark.

- Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately by flow cytometry.
 - Viable cells: Annexin V-FITC negative and PI negative.
 - Early apoptotic cells: Annexin V-FITC positive and PI negative.[10]
 - Late apoptotic/necrotic cells: Annexin V-FITC positive and PI positive.[10]

Western Blot Analysis of Apoptosis-Related Proteins

This method allows for the detection of changes in the expression levels of key proteins involved in the apoptotic cascade.[11][12][13]

Materials:

- **K145 hydrochloride**
- Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
- Protein assay kit (e.g., BCA assay)
- SDS-PAGE gels and running buffer
- Transfer buffer and PVDF or nitrocellulose membranes
- Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
- Primary antibodies (e.g., anti-cleaved Caspase-3, anti-PARP, anti-Bcl-2, anti-Bax, anti-p-ERK, anti-ERK, anti-p-Akt, anti-Akt, and a loading control like anti-β-actin or anti-GAPDH)
- HRP-conjugated secondary antibodies
- Chemiluminescent substrate

Protocol:

- Cell Treatment and Lysis: Treat cells with **K145 hydrochloride** as described above. After treatment, wash the cells with ice-cold PBS and lyse them in lysis buffer on ice.

- **Protein Quantification:** Determine the protein concentration of each lysate using a protein assay.
- **SDS-PAGE and Transfer:**
 - Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
 - Separate the proteins by SDS-PAGE.
 - Transfer the separated proteins to a membrane.
- **Blocking and Antibody Incubation:**
 - Block the membrane with blocking buffer for 1 hour at room temperature.
 - Incubate the membrane with the primary antibody overnight at 4°C.
 - Wash the membrane three times with TBST.
 - Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
- **Detection:** Wash the membrane again three times with TBST. Detect the protein bands using a chemiluminescent substrate and an imaging system.
- **Analysis:** Quantify the band intensities and normalize to the loading control to determine the relative protein expression levels. An increase in cleaved caspase-3 and cleaved PARP, and changes in the Bax/Bcl-2 ratio are indicative of apoptosis.[\[11\]](#)[\[12\]](#)

Caspase-3 Activity Assay

This colorimetric or fluorometric assay directly measures the activity of caspase-3, a key executioner caspase in apoptosis.[\[14\]](#)[\[15\]](#)[\[16\]](#)

Materials:

- **K145 hydrochloride**
- Cell lysis buffer (provided with the kit)

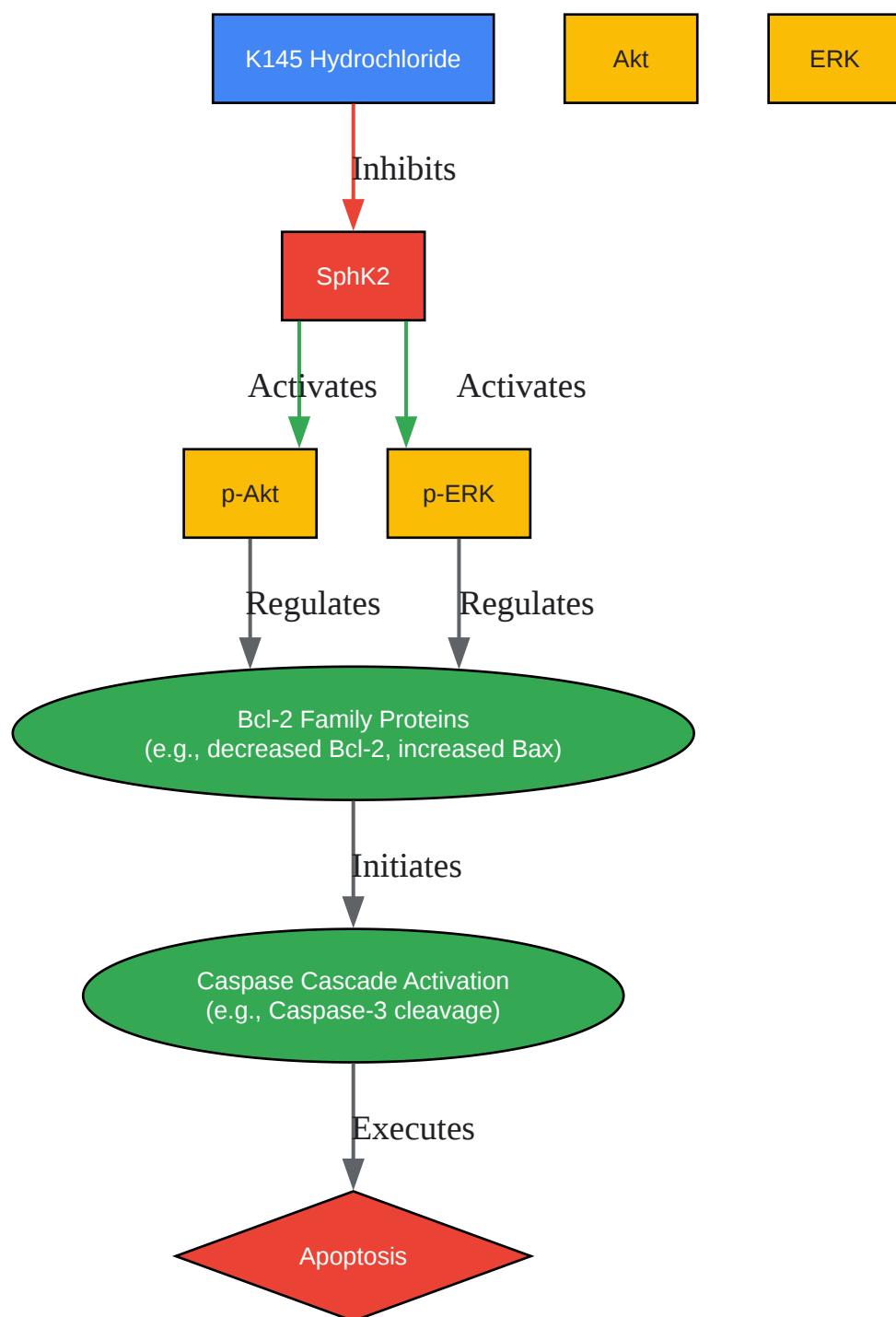
- Caspase-3 substrate (e.g., DEVD-pNA for colorimetric or Ac-DEVD-AMC for fluorometric)[[14](#)]
[\[16\]](#)
- Reaction buffer
- Microplate reader

Protocol:

- Cell Treatment and Lysate Preparation: Treat cells with **K145 hydrochloride**. After treatment, collect and lyse the cells according to the kit manufacturer's instructions.
- Protein Quantification: Determine the protein concentration of the cell lysates.
- Assay Reaction:
 - In a 96-well plate, add an equal amount of protein from each lysate.
 - Add the caspase-3 substrate and reaction buffer to each well.
 - Incubate the plate at 37°C for 1-2 hours, protected from light.
- Measurement:
 - For a colorimetric assay, measure the absorbance at 405 nm.[\[14\]](#)
 - For a fluorometric assay, measure the fluorescence with an excitation wavelength of ~380 nm and an emission wavelength of ~440 nm.[\[14\]](#)
- Analysis: The increase in absorbance or fluorescence is proportional to the caspase-3 activity in the sample.

Visualizations

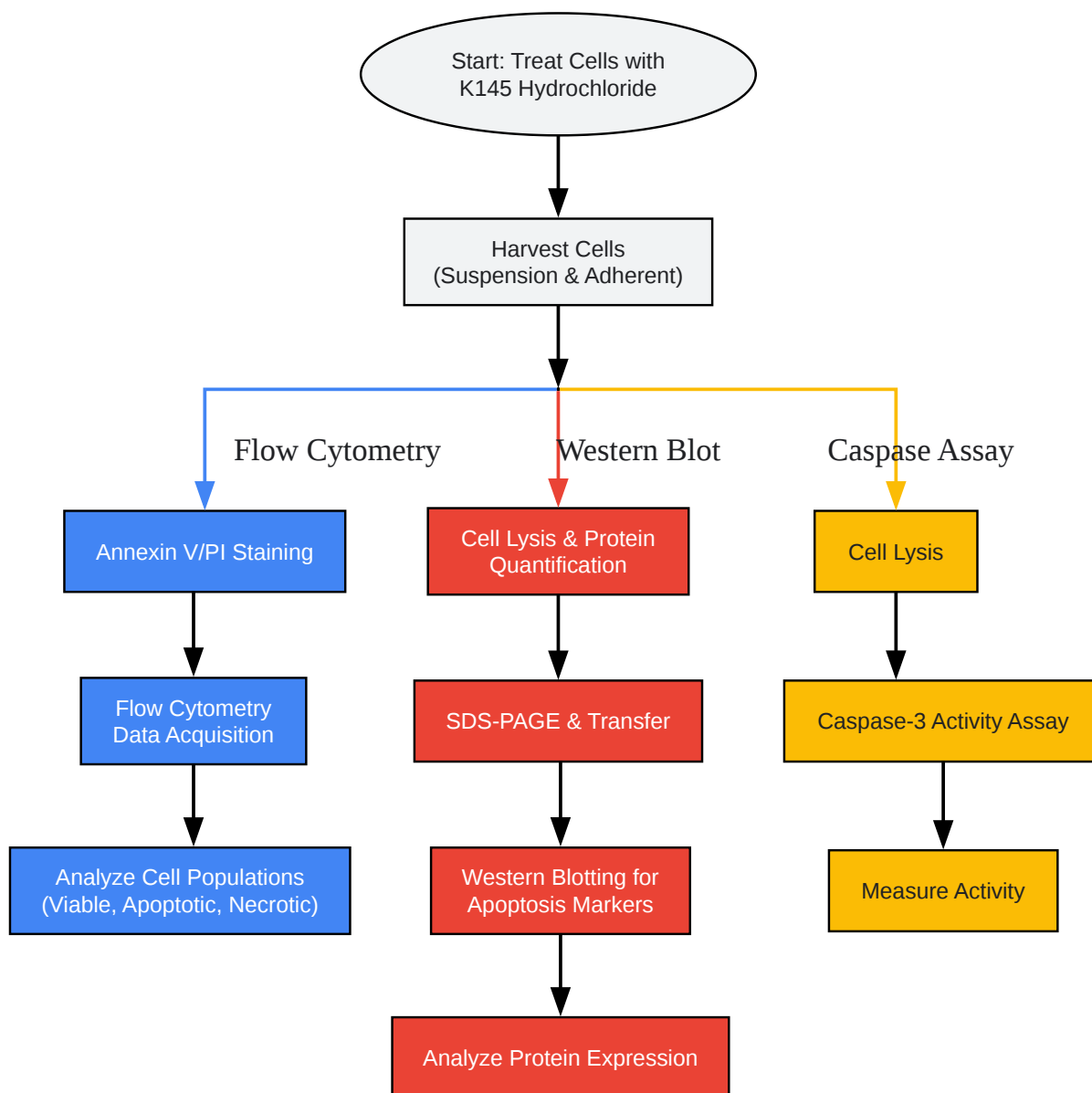
Signaling Pathway of K145 Hydrochloride-Induced Apoptosis



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Caption: **K145 hydrochloride** inhibits SphK2, leading to apoptosis.

Experimental Workflow for Apoptosis Detection



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Caption: Workflow for detecting apoptosis after K145 treatment.

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